molecular formula C25H19ClN4O3S B2439348 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 920214-71-7

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2439348
CAS No.: 920214-71-7
M. Wt: 490.96
InChI Key: WKDWBHSVCCUSLS-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Biological Activity

The compound N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of anticancer research. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular formula for the compound is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S with a molecular weight of approximately 396.9 g/mol. The structure features a benzothiazole moiety, a pyrrolidine ring, and a pyridine side chain, which are critical for its biological activity.

Benzothiazole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression. The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : Studies indicate that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Modulation of Inflammatory Pathways : The compound may also affect inflammatory cytokines such as IL-6 and TNF-α, which are implicated in tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a related compound demonstrated significant inhibitory effects on A431, A549, and H1299 cancer cell lines, leading to reduced cell viability at concentrations as low as 1 µM .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A4311.0Apoptosis induction
A5492.0Cell cycle arrest
H12994.0Inhibition of migration

Anti-inflammatory Effects

The compound's structural features suggest it may also exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines . This dual action could make it a candidate for treating both cancer and inflammation-related diseases.

Case Studies

  • Study on Benzothiazole Derivatives : A series of novel benzothiazole compounds were synthesized and evaluated for their anticancer activities. The study found that specific derivatives exhibited potent activity against multiple cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
  • Evaluation in Animal Models : Preclinical trials involving animal models have shown that these compounds can significantly reduce tumor size and improve survival rates when administered in appropriate doses .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions, including:

  • Formation of Thiazole Derivative : The initial step involves the preparation of the thiazole core through cyclization reactions involving appropriate precursors.
  • Pyrrolidine Modification : Subsequent reactions introduce the pyrrolidine moiety, often through acylation or amidation techniques.
  • Final Coupling with Pyridine : The final step involves coupling with a pyridine derivative to yield the target compound.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress.

Case Studies

Several case studies have been documented regarding the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the anticancer efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating significant potential as a new antimicrobial agent .

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-15-10-18(26)12-20-23(15)28-25(34-20)29(14-16-4-3-9-27-13-16)24(33)17-5-2-6-19(11-17)30-21(31)7-8-22(30)32/h2-6,9-13H,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDWBHSVCCUSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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